molecular formula C21H14Cl3FN2O2 B2413048 2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide CAS No. 477862-47-8

2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide

Cat. No. B2413048
CAS RN: 477862-47-8
M. Wt: 451.7
InChI Key: QSVCBOBJLCTVDP-KBKYJPHKSA-N
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Description

2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide is a useful research compound. Its molecular formula is C21H14Cl3FN2O2 and its molecular weight is 451.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Hydrazone compounds like N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide and related variants have been synthesized and characterized. These compounds, including variants with chlorido-substitution, have been studied for their crystal structures and spectral properties, which include IR, UV–Vis, and NMR spectra (He, Qiu, Cheng, Liu, & Wu, 2018).

Antimicrobial Activity

  • Hydrazone compounds and their vanadium complexes have been evaluated for antimicrobial activity against various bacteria and fungi. The presence of fluoro groups in the hydrazone ligands has been shown to improve antibacterial activities (He, Qiu, Cheng, Liu, & Wu, 2018).

Anti-Inflammatory Properties

  • A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides have been synthesized and evaluated for their anti-inflammatory activity. Some analogs exhibited significant anti-inflammatory effects in rat paw edema assay, with one compound showing higher activity than diclofenac sodium, a reference drug (Nakhostin et al., 2016).

Quantum Mechanical Studies

  • Quantum mechanical studies on aromatic halogen-substituted bioactive compounds, including those with sulfonamidobenzoxazole structures, have been conducted. These studies focus on energetically stable conformations, electron distribution, and nonlinear optical properties, suggesting potential applications in the development of novel inhibitor molecules and in the design of new Dye-Sensitized Solar Cells (DSSCs) (Mary et al., 2019).

Synthesis and Antibacterial Agents

  • The synthesis of new molecules with 2,4-dichloro-5-fluorophenyl and other fluorine-containing groups has been explored for their potential as antibacterial agents. These compounds have shown promising activity in tests against various bacterial strains (Holla, Bhat, & Shetty, 2003).

Optical Properties

  • New fluorescent oxazolone derivatives with high two-photon absorption cross-sections have been synthesized. These compounds, with various electron donor and acceptor groups, demonstrate significant linear and nonlinear optical properties, suggesting applications in photonics and as fluorophores (Rodrigues et al., 2012).

Crystal Structure Analyses

  • The crystal structures of various hydrazone compounds, including those derived from benzohydrazides with different benzaldehydes, have been analyzed. These structures are stabilized by intermolecular hydrogen bonds and π–π stacking interactions, providing insights into their molecular arrangements and potential applications (Lei et al., 2013).

properties

IUPAC Name

2,4-dichloro-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3FN2O2/c22-14-6-9-16(19(24)10-14)21(28)27-26-11-13-4-7-15(8-5-13)29-12-17-18(23)2-1-3-20(17)25/h1-11H,12H2,(H,27,28)/b26-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVCBOBJLCTVDP-KBKYJPHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide

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